3-Ethoxy-1,3-thiazolidine-2,4-dione
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Overview
Description
3-Ethoxy-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1,3-thiazolidine-2,4-dione typically involves the reaction of ethyl chloroacetate with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinediones .
Scientific Research Applications
3-Ethoxy-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Thiazolidinedione derivatives, including this compound, are investigated for their potential antidiabetic and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The biological effects of 3-Ethoxy-1,3-thiazolidine-2,4-dione are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation .
Comparison with Similar Compounds
1,3-Thiazolidine-2,4-dione: Lacks the ethoxy group but shares the core structure.
Pioglitazone: A well-known antidiabetic drug with a similar thiazolidinedione core.
Rosiglitazone: Another antidiabetic agent with a thiazolidinedione structure .
Uniqueness: 3-Ethoxy-1,3-thiazolidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and potentially improve its pharmacokinetic properties compared to other thiazolidinediones .
Properties
CAS No. |
113780-65-7 |
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Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-ethoxy-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H7NO3S/c1-2-9-6-4(7)3-10-5(6)8/h2-3H2,1H3 |
InChI Key |
BGVLWPKMNUJVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(=O)CSC1=O |
Origin of Product |
United States |
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